molecular formula C20H20O5S B2766634 Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate CAS No. 889286-62-8

Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate

Cat. No.: B2766634
CAS No.: 889286-62-8
M. Wt: 372.44
InChI Key: MUAQDGNFUYAHRJ-UHFFFAOYSA-N
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Description

    Starting Materials: The esterified intermediate and Lawesson’s reagent.

    Reaction Conditions: The reaction is conducted under reflux in toluene, leading to the formation of the thioxochromene derivative.

Industrial Production Methods: Industrial-scale production of this compound may employ similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions

  • Chromene Core Synthesis:

      Starting Materials: 2-hydroxyacetophenone and propyl bromide.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Furan Ring Formation:

      Starting Materials: The chromene intermediate and furan-2-carboxylic acid.

      Reaction Conditions: This step involves esterification using ethyl chloroformate and a base like triethylamine in an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the chromene and furan rings can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Ethyl 5-(7-methoxy-6-propyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate
  • Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)thiophene-2-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents (e.g., oxo vs. thioxo, furan vs. thiophene) affects the chemical reactivity and biological activity.
  • Unique Features: Ethyl 5-(7-methoxy-6-propyl-4-thioxochromen-3-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct properties and potential applications.

Properties

CAS No.

889286-62-8

Molecular Formula

C20H20O5S

Molecular Weight

372.44

IUPAC Name

ethyl 5-(7-methoxy-6-propyl-4-sulfanylidenechromen-3-yl)furan-2-carboxylate

InChI

InChI=1S/C20H20O5S/c1-4-6-12-9-13-18(10-17(12)22-3)24-11-14(19(13)26)15-7-8-16(25-15)20(21)23-5-2/h7-11H,4-6H2,1-3H3

InChI Key

MUAQDGNFUYAHRJ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=C(O3)C(=O)OCC

solubility

not available

Origin of Product

United States

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